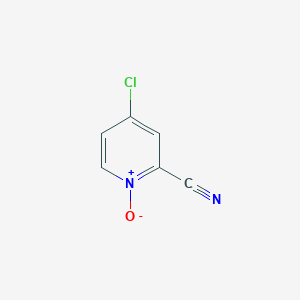
4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-cyanopyridine 1-oxide is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of a cyano group and a chlorine atom on the pyridine ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyanopyridine 1-oxide typically involves the oxidation of 4-chloro-2-cyanopyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
Industrial production of 4-chloro-2-cyanopyridine 1-oxide often employs continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-chloro-2-cyanopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-2-cyanopyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 4-chloro-2-cyanopyridine 1-oxide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-chloro-4-cyanopyridine
- 4-cyano-2-pyridinecarboxaldehyde
- 4-cyanopyridine
Uniqueness
4-chloro-2-cyanopyridine 1-oxide is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring, along with the 1-oxide functionality. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
62150-43-0 |
|---|---|
分子式 |
C6H3ClN2O |
分子量 |
154.55 g/mol |
IUPAC名 |
4-chloro-1-oxidopyridin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H |
InChIキー |
UQQPDZOYPSAPQY-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=C(C=C1Cl)C#N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


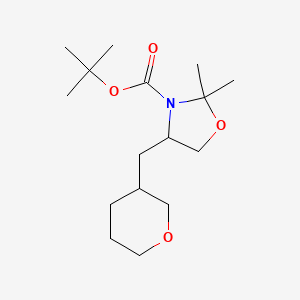
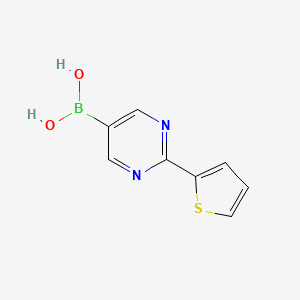
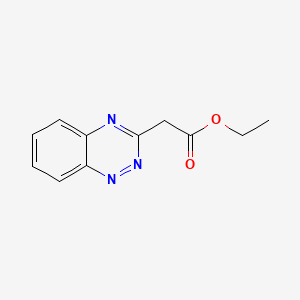

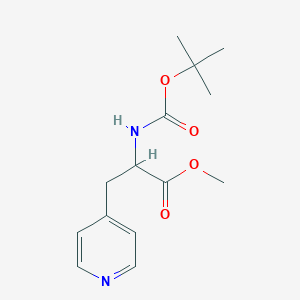
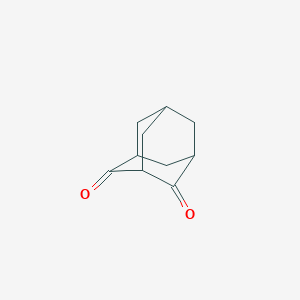

![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
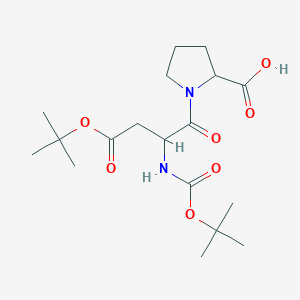
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
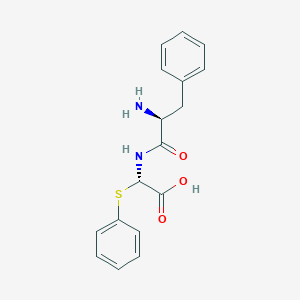
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
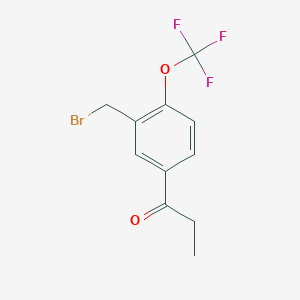
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
